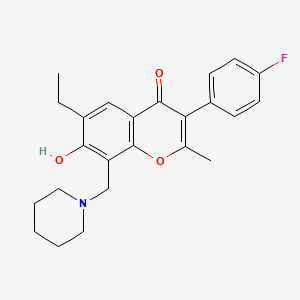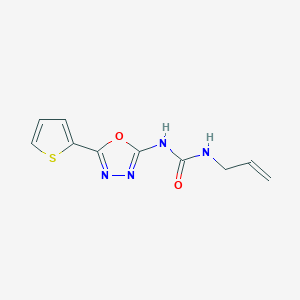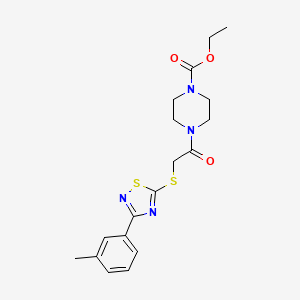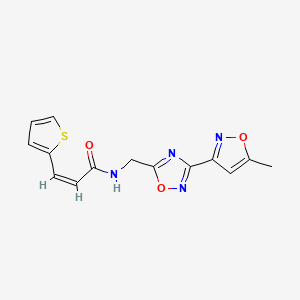![molecular formula C17H22ClNO3 B2940233 4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl N-(3-chlorophenyl)carbamate CAS No. 1005141-01-4](/img/structure/B2940233.png)
4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl N-(3-chlorophenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isopropyl-4-methyl-7-oxabicyclo[2.2.1]heptane is a widely distributed, natural, oxygenated monoterpene . It is present in eucalyptus oil and has been found to activate both human TRPM8 and human TRPA1 .
Synthesis Analysis
The most common synthesis method for 7-oxanorbornanes, the class of compounds to which 1-Isopropyl-4-methyl-7-oxabicyclo[2.2.1]heptane belongs, is the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles .Molecular Structure Analysis
The molecular formula of 1-Isopropyl-4-methyl-7-oxabicyclo[2.2.1]heptane is C10H18O . Its average mass is 154.249 Da and its monoisotopic mass is 154.135757 Da .Chemical Reactions Analysis
7-Oxanorbornanes can generate useful polymers upon oxa ring openings . They can also be used in radical-induced alkene polymerizations .Physical And Chemical Properties Analysis
1-Isopropyl-4-methyl-7-oxabicyclo[2.2.1]heptane is a colorless to pale yellow oily liquid with a camphor and cool herbal odor . It has a molecular weight of 154.28, a boiling point of 176177°C, a melting point of 11.5°C, a freezing point of 1°C, and a flash point of 4748°C .Aplicaciones Científicas De Investigación
Synthesis of Saturated Oxygenated Heterocycles
The compound is a derivative of 7-oxabicyclo[2.2.1]heptane, which is used in the synthesis of saturated oxygenated heterocycles . These heterocycles are extremely useful chirons for the total asymmetric synthesis of all kinds of natural products and bioactive compounds such as rare sugars and analogues, monosaccharides, and disaccharide mimetics .
Generation of Chemodiversity
Due to their bicyclic structure, 7-oxanorbornanes like this compound can generate a wide chemodiversity in a highly stereoselective manner . This makes them valuable in the development of new chemical entities for various applications.
Polymer Production
Unsubstituted 7-oxabicyclo[2.2.1]heptane and alkyl-substituted derivatives generate useful polymers upon oxa ring openings . This compound, being a derivative, could potentially be used in similar applications.
Radical-Induced Alkene Polymerizations
2-Methylidene-7-oxanorbornane, a related compound, has been used in radical-induced alkene polymerizations . This suggests potential applications of this compound in similar chemical reactions.
Aroma Chemicals
The compound has been used in compositions as aroma chemicals or for modifying and/or enhancing the aroma of a composition . This suggests potential applications in the fragrance industry.
Antineoplastic Activity
The diamine platinum complex, a related compound, has shown good antineoplastic activity against leukemia cells . This suggests potential applications of this compound in cancer research.
Asymmetric Total Synthesis
The compound’s structure allows it to be used in asymmetric total synthesis, a method used to produce enantiomerically pure compounds . This is particularly useful in the production of pharmaceuticals, where the chirality of a molecule can significantly affect its biological activity.
Bioactive Analogues
7-Oxanorbornane derivatives are found in nature, some of these have interesting biological properties, and analogues of these compounds have also been found to be bioactive . This suggests potential applications of this compound in the development of new bioactive compounds for various therapeutic applications.
Mecanismo De Acción
Target of Action
The primary targets of this compound are the human TRPM8 and human TRPA1 . These are ion channels that play crucial roles in sensory physiology, including pain perception and temperature sensation .
Mode of Action
The compound interacts with its targets by activating these ion channels . This activation leads to changes in the ion permeability of the cell membranes where these channels are located, affecting the transmission of sensory signals .
Biochemical Pathways
The activation of TRPM8 and TRPA1 can affect various biochemical pathways. For instance, it can influence the calcium signaling pathway , which plays a key role in various cellular processes, including cell proliferation, differentiation, and apoptosis .
Pharmacokinetics
Like other similar compounds, it is expected to be absorbed through the gastrointestinal tract if ingested, distributed throughout the body via the bloodstream, metabolized in the liver, and excreted through the kidneys .
Result of Action
The activation of TRPM8 and TRPA1 by this compound can lead to various molecular and cellular effects. For example, it can modulate the perception of pain and temperature, potentially leading to analgesic and cooling effects .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, extreme temperatures or pH levels might affect the compound’s stability, while the presence of other molecules might influence its binding to its targets .
Propiedades
IUPAC Name |
(1-methyl-4-propan-2-yl-7-oxabicyclo[2.2.1]heptan-2-yl) N-(3-chlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClNO3/c1-11(2)17-8-7-16(3,22-17)14(10-17)21-15(20)19-13-6-4-5-12(18)9-13/h4-6,9,11,14H,7-8,10H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZTRIVAGADMFMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C12CCC(O1)(C(C2)OC(=O)NC3=CC(=CC=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl N-(3-chlorophenyl)carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(2-Nitro-4-{[4-(2-pyrimidinyl)piperazino]methyl}phenyl)sulfanyl]-1,3-benzothiazole](/img/structure/B2940154.png)
![2-amino-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2940156.png)
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2940158.png)
![2-Methylpropyl 1,3,7-trimethyl-2,4-dioxo-5-(pyridin-4-yl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2940161.png)

![1,5-Dimethylspiro[1,2,4,5-tetrahydro-2-benzazepine-3,1'-cyclohexane];hydrochloride](/img/structure/B2940165.png)
![5-ethyl-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2940168.png)
![N-(2-fluorophenyl)-1-(4-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2940169.png)


